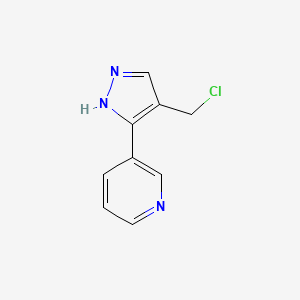

3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Übersicht

Beschreibung

3-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, also known as CMPP, is a heterocyclic compound that has been extensively studied due to its diverse biological activities. It has been found to have a wide range of applications in medicine, chemistry, and biology. CMPP is a pyrazole derivative and is synthesized through the reaction of 4-chloro-3-methoxypyridine and pyrazole-3-carboxylic acid. It is a white, crystalline powder that is insoluble in water and soluble in ethanol and chloroform.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on pyrazole and pyridine derivatives, including those related to 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, has shown significant interest in their synthesis and chemical properties. For instance, studies on pyrazolopyridines have highlighted their use in creating complex chemical structures and exploring their potential as corrosion inhibitors, ligands for metal coordination, and materials with unique photophysical properties (Bouklah et al., 2005); (Halcrow, 2005). These studies underscore the versatility of pyrazole-pyridine compounds in chemical synthesis and their potential applications in developing new materials and chemical processes.

Biomedical Applications

Derivatives of 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine have been explored for various biomedical applications, including their potential as antimicrobial agents and in drug development. For example, research into pyrazolo[3,4-b]pyridines has uncovered their role in synthesizing compounds with significant antimicrobial and antiproliferative activities, suggesting their potential in developing new therapeutic agents (Donaire-Arias et al., 2022); (Razmienė et al., 2021). These findings highlight the importance of pyrazole-pyridine derivatives in medicinal chemistry and their potential contributions to drug discovery and development.

Material Science and Catalysis

In the realm of materials science and catalysis, compounds related to 3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine have shown promise in developing new catalytic systems and materials with unique electronic properties. Studies have demonstrated the utility of pyrazolopyridine derivatives in creating novel catalysts for chemical reactions and materials for organic light-emitting diodes (OLEDs), underscoring their importance in advancing technology and materials science (Nyamato et al., 2014); (Su et al., 2021). These applications illustrate the compound's potential in catalysis and electronic device fabrication.

Wirkmechanismus

Target of Action

Chloromethylpyridine compounds are often used as intermediates in the synthesis of various pharmaceuticals .

Mode of Action

Chloromethyl groups in organic compounds are known to be reactive, and they can participate in various chemical reactions, such as nucleophilic substitution .

Biochemical Pathways

It’s worth noting that chloromethylpyridine compounds can be used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s solubility in water, which can impact its bioavailability, is reported to be >=10 g/100 ml at 19 ºc .

Result of Action

It’s important to note that the compound’s reactivity might lead to various chemical transformations, potentially influencing cellular processes .

Action Environment

It’s recommended to store the compound in a cool place, under inert gas, and separate from oxidizing agents and food ingredients to maintain its stability .

Eigenschaften

IUPAC Name |

3-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-4-8-6-12-13-9(8)7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAMZPDHYYICEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482165.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482167.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482168.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)

![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)

![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482174.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)

![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)

![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)

![1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482181.png)